

BPI-15086: A Technical Overview of a Third-Generation EGFR-TKI

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery and development of **BPI-15086**, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). **BPI-15086** is designed to target the T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR-TKIs in non-small-cell lung cancer (NSCLC).

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with NSCLC accounting for the majority of cases. A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR-TKIs. However, the efficacy of early-generation TKIs is often limited by the emergence of resistance, most commonly through the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.

BPI-15086, developed by Betta Pharmaceuticals Co., Ltd., is an orally available, irreversible, and selective inhibitor of the EGFR T790M mutant kinase.[1] Its development addresses the critical need for effective therapies in patients who have progressed on prior EGFR-TKI treatment due to T790M-mediated resistance.

Mechanism of Action

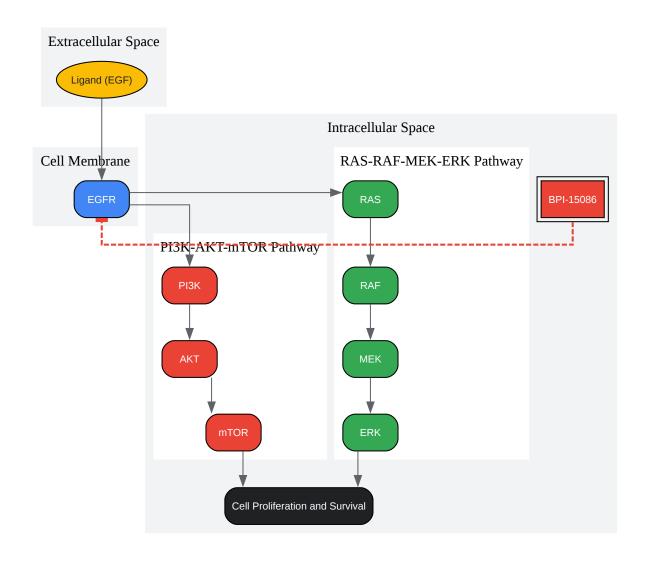


BPI-15086 functions as an ATP-competitive inhibitor of the EGFR kinase domain.[1] It is designed to selectively and irreversibly bind to the mutant EGFR protein, particularly the form containing the T790M resistance mutation. This targeted inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.

EGFR Signaling Pathway and BPI-15086 Intervention

The epidermal growth factor receptor is a transmembrane protein that, upon ligand binding, dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.[2] In EGFR-mutant NSCLC, the kinase is constitutively active, leading to uncontrolled cell proliferation. The T790M mutation confers resistance to first- and second-generation TKIs by increasing the receptor's affinity for ATP. **BPI-15086** overcomes this by forming a covalent bond with a cysteine residue in the ATP-binding site of the T790M mutant EGFR, leading to irreversible inhibition.





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EGFR Signaling Pathway and **BPI-15086** Inhibition.

Preclinical Development In Vitro Kinase Assays



The inhibitory activity of **BPI-15086** against EGFR T790M and wild-type (WT) EGFR was evaluated in preclinical studies. These assays are crucial for determining the potency and selectivity of the compound.

Table 1: In Vitro Inhibitory Activity of BPI-15086

Target	IC50 (nM)
EGFR T790M	15.7
Wild-Type EGFR	503
Data from a Phase I clinical trial publication, citing unpublished preclinical data.[1]	

The data demonstrates that **BPI-15086** is approximately 30-fold more selective for the T790M mutant EGFR over the wild-type receptor, suggesting a favorable therapeutic window with potentially fewer side effects related to WT EGFR inhibition.[1]

Experimental Protocol: Representative In Vitro Kinase Assay

While the specific protocol used for **BPI-15086** is proprietary, a representative luminescence-based kinase assay, such as the ADP-Glo[™] Kinase Assay, is commonly employed to determine IC50 values.

Objective: To measure the concentration of **BPI-15086** required to inhibit 50% of the kinase activity of recombinant EGFR T790M and WT EGFR.

Materials:

- Recombinant human EGFR (T790M mutant and Wild-Type)
- Poly (Glu, Tyr) 4:1 peptide substrate
- Adenosine 5'-triphosphate (ATP)
- BPI-15086 (serially diluted)



- Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Reagent Preparation: Prepare serial dilutions of BPI-15086 in the kinase assay buffer.
 Prepare a master mix of the substrate and ATP.
- Kinase Reaction:
 - Add the diluted BPI-15086 or vehicle (DMSO control) to the wells of a 384-well plate.
 - Add the recombinant EGFR enzyme to each well and incubate briefly.
 - Initiate the kinase reaction by adding the substrate/ATP master mix.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™
 Reagent. Incubate as per the manufacturer's instructions.
 - Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract background luminescence (no enzyme control).



- Calculate the percent inhibition for each concentration of BPI-15086 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

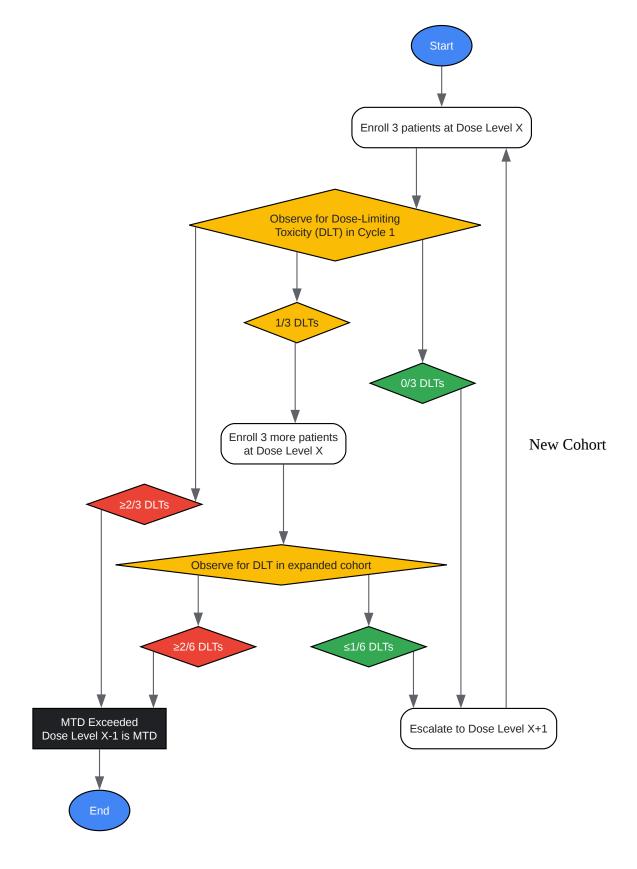
Clinical Development: Phase I Trial (NCT02914990)

A Phase I, single-arm, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of **BPI-15086** in patients with EGFR T790M-mutated advanced NSCLC who had progressed on prior EGFR-TKI therapy.[3]

Study Design and Methodology

The study employed a "3+3" dose-escalation design to determine the maximum tolerated dose (MTD).[3] Patients were enrolled in cohorts and received escalating doses of **BPI-15086** (25, 50, 100, 200, and 300 mg/day) in 21-day cycles.[3]





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3+3 Dose-Escalation Clinical Trial Workflow.



Pharmacokinetics

The pharmacokinetic parameters of BPI-15086 were assessed after single and multiple doses.

Table 2: Pharmacokinetic Parameters of BPI-15086 (Single Dose)

Dose (mg)	Cmax (ng/mL)	AUC0-t (ng·h/mL)	Tmax (h)	t1/2 (h)
25	23.9 ± 10.1	185 ± 93.6	1.97 (1.97-3.93)	9.91 ± 1.70
50	79.5 ± 25.1	639 ± 204	2.00 (1.97-4.02)	10.3 ± 2.45
100	180 ± 62.4	1870 ± 865	2.02 (2.00-3.98)	13.0 ± 2.65
200	363 ± 200	4410 ± 1920	3.98 (2.00-8.00)	14.1 ± 1.83
300	851 ± 316	9880 ± 2620	4.02 (3.00-8.00)	12.3 ± 2.54

Data are

presented as

mean ± standard

deviation, except

for Tmax which

is median

(range).[4]

Table 3: Pharmacokinetic Parameters of **BPI-15086** (Multiple Doses at Steady State)



Dose (mg)	Cmax,ss (ng/mL)	AUC0-t,ss (ng·h/mL)	Tmax,ss (h)
25	24.6 ± 10.9	196 ± 106	2.02 (2.00-3.93)
50	85.3 ± 23.3	722 ± 223	2.03 (2.00-3.98)
100	225 ± 105	2360 ± 1170	3.00 (2.00-3.98)
200	443 ± 203	5100 ± 2200	2.98 (2.00-3.98)
300	924 ± 359	11400 ± 3290	2.98 (2.00-8.00)

Data are presented as mean ± standard deviation, except for Tmax,ss which is median (range).[4]

The results indicate that the Cmax and AUC of **BPI-15086** increased in a dose-dependent manner. A steady state was reached in plasma after 21 days of multiple doses.[4]

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used for the simultaneous quantification of **BPI-15086** and its main metabolite in human plasma.

Objective: To accurately measure the concentration of **BPI-15086** in plasma samples from patients in the Phase I trial.

Methodology:

- Sample Preparation: Plasma samples were extracted using a protein precipitation method.
- Chromatography: Separation was achieved on an Acquity UPLC BEH C18 column with a gradient elution.
- Detection: A Sciex 5500 QTRAP® mass spectrometer with positive electrospray ionization was used for detection.



This method demonstrated excellent sensitivity and specificity and was successfully applied to the pharmacokinetic study of **BPI-15086**.

Safety and Tolerability

BPI-15086 was found to be safe and well-tolerated. No adverse events leading to drug discontinuation were observed.

Table 4: Common Treatment-Related Adverse Events (AEs)

Adverse Event	Grade 1-2	Grade 3
Nausea	Most Common	-
Hypoalbuminemia	Most Common	-
Decreased Appetite	Most Common	-
Hyperglycemia	-	One patient (300 mg/day)
Data from the Phase I clinical trial.[3]		

Efficacy

The preliminary efficacy of **BPI-15086** was evaluated in the 17 patients enrolled in the safety and full analysis sets.

Table 5: Efficacy of BPI-15086 in EGFR T790M-Mutated NSCLC

Efficacy Endpoint	Value	95% Confidence Interval (CI)
Objective Response Rate (ORR)	17.7%	3.8% to 43.4%
Disease Control Rate (DCR)	47.1%	23.0% to 72.2%
Data from the Phase I clinical trial.[3]		



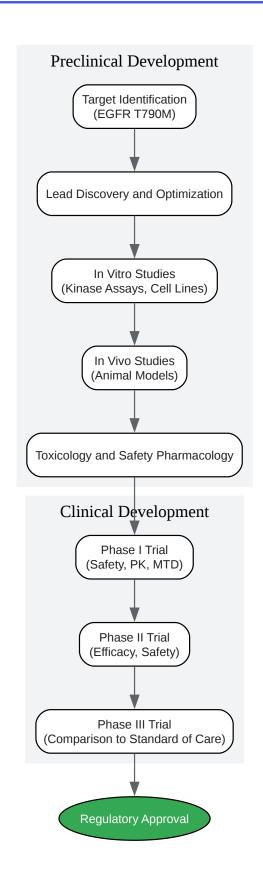
These results demonstrate that **BPI-15086** has partial effectiveness in patients with advanced T790M-positive NSCLC after previous EGFR-TKI therapy.[4]

Summary and Future Directions

BPI-15086 is a third-generation EGFR-TKI that has demonstrated a favorable safety profile, tolerability, and preliminary efficacy in patients with EGFR T790M-mutated NSCLC.[3] Its selective inhibition of the T790M mutant over wild-type EGFR, as shown in preclinical studies, is a key characteristic of this class of drugs. The Phase I clinical trial provided essential pharmacokinetic data to guide further development.

The development of **BPI-15086** follows a logical progression from preclinical characterization to clinical evaluation.





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General Drug Discovery and Development Workflow.



Further clinical studies are warranted to fully establish the efficacy and safety of **BPI-15086** and to determine its optimal place in the treatment landscape of EGFR-mutant NSCLC.

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